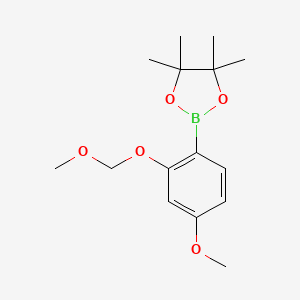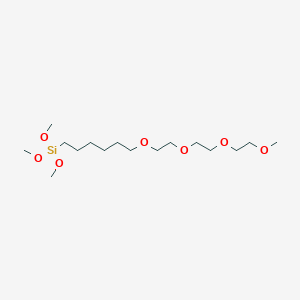
5-(2,3-Dichlorophenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorophenyl)nicotinic acid (DCPA) is a compound that has been studied for its potential health benefits and applications in scientific research. DCPA is a synthetic derivative of nicotinic acid, a form of vitamin B3, and is composed of two chlorine atoms attached to the aromatic phenyl group and the nicotinic acid moiety. DCPA is a white or off-white crystalline solid and is soluble in water and ethanol. It can be synthesized in a laboratory setting and has been studied for its potential therapeutic and research applications.
Mechanism of Action
5-(2,3-Dichlorophenyl)nicotinic acid, 95% is thought to act as an antagonist of the nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central and peripheral nervous systems. It is believed to block the binding of acetylcholine to the receptor, thereby preventing the action of the neurotransmitter. This mechanism of action may explain the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. It is also non-toxic and has a low potential for bioaccumulation. However, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and its solubility in water is also limited. Furthermore, it has a low affinity for many proteins, which can limit its effectiveness in certain types of experiments.
Future Directions
The potential applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, studies are needed to investigate the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%. Finally, research is needed to identify new synthesis methods for 5-(2,3-Dichlorophenyl)nicotinic acid, 95% and to develop more efficient ways to use it in laboratory experiments.
Synthesis Methods
5-(2,3-Dichlorophenyl)nicotinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with nicotinic acid in a solvent such as dichloromethane. The second step involves the conversion of the resulting intermediate to 5-(2,3-Dichlorophenyl)nicotinic acid, 95% by treatment with sodium hydroxide and ethanol. The reaction is typically conducted at room temperature and the final product is isolated as a white or off-white crystalline solid.
Scientific Research Applications
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the study of enzyme activity, gene expression, and cell signaling. It has also been used in studies of the effects of drugs on the nervous system, as well as studies of the effects of environmental toxins on health.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNQKOBFJNXXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675461 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1047045-99-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)


![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)



